Cas no 939-48-0 (Isopropyl Benzoate)

Isopropyl Benzoate structure
Isopropyl Benzoate structure
Nombre del producto:Isopropyl Benzoate
Número CAS:939-48-0
MF:C10H12O2
Megavatios:164.201083183289
MDL:MFCD00048289
CID:808689
PubChem ID:87563275

Isopropyl Benzoate Propiedades químicas y físicas

Nombre e identificación

    • Benzoic acid,1-methylethyl ester
    • Isopropyl benzoate
    • propan-2-yl benzoate
    • Benzoic Acid Isopropyl Ester
    • 1-Methylethyl benzoate
    • Benzoic acid iso-propyl ester
    • Benzoic acid, isopropyl ester (6CI, 7CI, 8CI)
    • CHEMBL2260721
    • BENZOIC ACID 1-METHYLETHYL ESTER
    • CHEBI:180402
    • SY050284
    • Isopropylbenzoate
    • Q27252732
    • HY-W017195
    • NS00012721
    • D88597
    • UNII-1Q2618834N
    • DTXSID9044746
    • (1,1,1,2,3,3,3-2H7)ISOPROPYL BENZOATE
    • Benzoic acid, 1-methylethyl ester
    • MFCD00048289
    • NCGC00256252-01
    • AKOS008017904
    • DTXCID7024746
    • FEMA 2932
    • Benzoic acid-isopropyl ester
    • Z53835170
    • AS-14785
    • SCHEMBL96918
    • CAS-939-48-0
    • Tox21_301496
    • B0073
    • 1Q2618834N
    • 4-09-00-00289 (Beilstein Handbook Reference)
    • EINECS 213-361-6
    • iso-propyl benzoate
    • CS-W017911
    • 939-48-0
    • ISOPROPYL BENZOATE [FHFI]
    • Isopropyl Benzoate; Benzoic acid 1-methylethyl ester; Benzoic acid, isopropyl ester (6CI,7CI,8CI); 1-Methylethyl benzoate; Benzoic acid iso-propyl ester; Isopropyl benzoate
    • BRN 2044384
    • Isopropyl benzoate, AldrichCPR
    • Benzoic acid, isopropyl ester
    • DB-057454
    • Isopropylester kyseliny benzoove
    • FEMA No. 2932
    • Isopropylester kyseliny benzoove [Czech]
    • InChI=1/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H
    • AI3-01132
    • Isopropyl Benzoate
    • MDL: MFCD00048289
    • Renchi: 1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
    • Clave inchi: FEXQDZTYJVXMOS-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC=CC=1)OC(C)C

Atributos calculados

  • Calidad precisa: 164.08400
  • Masa isotópica única: 164.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 146
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3A^2
  • Xlogp3: nothing
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless liquid with fruit flavor.
  • Denso: 1.021±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: -26°C(lit.)
  • Punto de ebullición: 218°C
  • Punto de inflamación: 93.0±6.0 ºC,
  • índice de refracción: 1.4940 (20 ºC)
  • Disolución: Very slightly soluble (0.64 g/l) (25 º C),
  • PSA: 26.30000
  • Logp: 2.25180
  • Disolución: Insoluble in water,20℃ in watersolubilityby0.01%,Water in isopropyl benzoatesolubilityby0.3%.Energy and alcohol\Miscible with ether and other solvents.
  • Sensibilidad: Sensitive to humidity
  • FEMA: 2932 | ISOPROPYL BENZOATE

Isopropyl Benzoate Información de Seguridad

  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H303
  • Declaración de advertencia: P312
  • Código de categoría de peligro: R22
  • Rtecs:DH3150000
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Store at room temperature

Isopropyl Benzoate Datos Aduaneros

  • Código HS:2916310090
  • Datos Aduaneros:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Isopropyl Benzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
I874680-500mg
Isopropyl Benzoate
939-48-0
500mg
$ 81.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I39320-25g
Isopropyl Benzoate
939-48-0 99%
25g
¥87.0 2023-09-07
eNovation Chemicals LLC
Y1054476-500g
ISOPROPYL BENZOATE
939-48-0 99%
500g
$505 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
001017-50g
Isopropyl Benzoate
939-48-0
50g
1283CNY 2021-05-10
1PlusChem
1P00GSIP-5g
Isopropyl benzoate
939-48-0 98%
5g
$11.00 2025-02-27
1PlusChem
1P00GSIP-100g
Isopropyl benzoate
939-48-0 98%
100g
$70.00 2025-02-27
abcr
AB137185-5g
Benzoic acid isopropyl ester, 99%; .
939-48-0 99%
5g
€71.50 2024-04-15
Aaron
AR00GSR1-500g
Isopropyl benzoate
939-48-0 98%
500g
$165.00 2025-03-07
abcr
AB137185-25g
Benzoic acid isopropyl ester, 99%; .
939-48-0 99%
25g
€98.30 2024-04-15
Aaron
AR00GSR1-100g
Isopropyl benzoate
939-48-0 98%
100g
$36.00 2025-02-12

Isopropyl Benzoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid (alumina-supported) ;  8 min, 80 °C
Referencia
Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst
Fabian, Lucas; Gomez, Matias; Kuran, Juan A. Caturelli; Moltrasio, Graciela; Moglioni, Albertina, Synthetic Communications, 2014, 44(16), 2386-2392

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Allyltributyltin Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane
1.2 -
Referencia
A new method for the synthesis of stannyl ethers by acid-catalyzed reaction of alcohols with allyltributylstannane
Yamago, Shigeru; Yamada, Takeshi; Nishimura, Ryuji; Ito, Hiroki; Mino, Yosuke; et al, Chemistry Letters, 2002, (2), 152-153

Synthetic Routes 3

Condiciones de reacción
Referencia
Reactions of 2,2-dihalo-1,3-diphenylpropanones with isopropoxide and methoxide anions
Cabaleiro, Mercedes C.; Garay, Raul O., Journal of Chemical Research, 1983, (6), 154-5

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: 1,10-Phenanthroline ,  Copper oxide (Cu2O) Solvents: Quinoline ,  N-Methyl-2-pyrrolidone ;  12 h, 170 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Copper-catalyzed protodecarboxylation of aromatic carboxylic acids
Goossen, Lukas J.; Thiel, Werner R.; Rodriguez, Nuria; Linder, Christophe; Melzer, Bettina, Advanced Synthesis & Catalysis, 2007, 349, 2241-2246

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 - 4 h, rt
Referencia
Direct amidation of esters via ball milling
Nicholson, William I.; Barreteau, Fabien; Leitch, Jamie A.; Payne, Riley; Priestley, Ian; et al, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide ,  Bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)phosphine]ruthe… ;  2 h, 70 °C
Referencia
Transfer Hydrogenation of Ketones, Nitriles, and Esters Catalyzed by a Half-Sandwich Complex of Ruthenium
Lee, Sun-Hwa; Nikonov, Georgii I., ChemCatChem, 2015, 7(1), 107-113

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Referencia
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; Mensch, Carl; Hollanders, Charlie; Gadais, Charlene; Herrebout, Wouter A. ; et al, ACS Catalysis, 2018, 8(1), 203-218

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium, bis(1-butyl-1H-imidazole-N3)dichloro-, (SP-4-1)- Solvents: Water ;  2 h, 1 atm, 60 °C
Referencia
Palladium nanoparticles generated in-situ used as catalysts in carbonylative cross-coupling in aqueous medium
Wojcik, P.; Mart, M.; Ulukanli, S.; Trzeciak, A. M., RSC Advances, 2016, 6(43), 36491-36499

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Acetone ,  Sodium borohydride Solvents: Isopropanol ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; Pothula, Swetha; Dreessen, James, Synthetic Communications, 2010, 40(9), 1312-1321

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 60 °C
Referencia
Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides
Gok, Yetkin; Alici, Bulent; Cetinkaya, Engin; Ozdemir, Ismail; Ozeroglu, Ozlem, Turkish Journal of Chemistry, 2010, 34(2), 187-191

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Zinc acetate Solvents: Isopropanol ;  6 h, 75 °C
Referencia
Process for the catalytic directed cleavage of amide-containing compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 300 s, 120 °C
Referencia
Efficient and catalyst-free condensation of acid chlorides and alcohols using continuous flow
Van Waes, Frederik E. A.; Drabowicz, J.; Cukalovic, A.; Stevens, Christian V., Green Chemistry, 2012, 14(10), 2776-2779

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Stereoisomer of bis[6-[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-N,N-diethyl-2… Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
Referencia
Electron-rich, bulky PNN-type ruthenium complexes: Synthesis, characterization and catalysis of alcohol dehydrogenation
Zhang, Jing; Gandelman, Mark; Shimon, Linda J. W.; Milstein, David, Dalton Transactions, 2007, (1), 107-113

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Isopropanol ;  rt → 100 °C; 12 h, 100 psi, 100 °C
Referencia
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  rt → 50 °C; 10 min, 50 °C
Referencia
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Urea ,  Choline chloride ;  1 h, heated; 20 - 40 °C
1.2 Reagents: Triethylamine ;  1 h, 60 °C
Referencia
Process for the preparation of carboxylate via esterification of acids using eutectic solution of choline chloride and urea as solvent and catalyst
, China, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 - 4 h, 0 °C → rt
Referencia
Direct Amidation of Esters by Ball Milling
Nicholson, William I.; Barreteau, Fabien; Leitch, Jamie A.; Payne, Riley; Priestley, Ian; et al, Angewandte Chemie, 2021, 60(40), 21868-21874

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Isopropanol ;  5 h, 1 atm, 80 °C
Referencia
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Isopropanol
Referencia
Simple and mild esterification method for carboxylic acids using sulfonate-type coupling reagents
Itoh, Masumi; Hagiwara, Daijiro; Notani, Jiyoji, Synthesis, 1975, (7), 456-8

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate ;  80 °C
Referencia
Green preparation of benzoate compounds catalyzed by boron salt
, China, , ,

Isopropyl Benzoate Raw materials

Isopropyl Benzoate Preparation Products

Isopropyl Benzoate Literatura relevante

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd